Agn-PC-004W8R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: This involves the use of electrochemical cells to deposit the compound onto a substrate.
Wet Chemical Method: This method involves chemical reactions in a liquid phase to produce the desired compound.
Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.
Analyse Chemischer Reaktionen
Agn-PC-004W8R undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Agn-PC-004W8R has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of other chemical compounds and as a catalyst in various chemical reactions.
Medicine: It is being explored for its potential therapeutic properties and as a component in drug development.
Industry: It is used in the production of various industrial products, including coatings, adhesives, and electronic materials.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-004W8R can be compared with other similar compounds, such as:
Boron Carbon Nitride (BC3N5): This compound has similar applications in industrial and scientific research.
Silver Nanowires (AgNWs): These are used in the production of conductive films and have similar preparation methods
The uniqueness of this compound lies in its specific molecular structure and properties, which make it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
918825-11-3 |
---|---|
Molekularformel |
C11H14F3NO4S |
Molekulargewicht |
313.30 g/mol |
IUPAC-Name |
3-[[2-(trifluoromethoxy)phenyl]methylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C11H14F3NO4S/c12-11(13,14)19-10-5-2-1-4-9(10)8-15-6-3-7-20(16,17)18/h1-2,4-5,15H,3,6-8H2,(H,16,17,18) |
InChI-Schlüssel |
CDLSNGMTUXUNCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNCCCS(=O)(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.